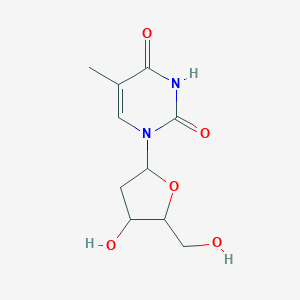

L-Thymidine

Descripción general

Descripción

L-Thymidine (L-T) is an enantiomer of the naturally occurring D-thymidine, which is a pyrimidine nucleoside present in DNA. Unlike its counterpart, L-Thymidine does not occur naturally and has been studied for its potential applications in medicine, particularly as an antiviral agent. For instance, L-Thymidine has been shown to be phosphorylated by herpes simplex virus type 1 (HSV1) thymidine kinase (TK) and exhibits antiviral properties by inhibiting viral growth without affecting RNA, protein synthesis, cell growth, and viability in certain cell lines .

Synthesis Analysis

The synthesis of L-Thymidine analogs has been a subject of interest due to their potential therapeutic applications. For example, chloroethyl- and methylnitrosourea analogs of thymidine have been synthesized from corresponding amino nucleosides, demonstrating significant antineoplastic activities and inhibiting cell growth more effectively than other compounds such as BCNU . Additionally, various amino analogs of thymidine have been synthesized, with some showing potent antiviral and antineoplastic activities .

Molecular Structure Analysis

The molecular structure of L-Thymidine has been investigated using advanced techniques such as IRMPD action spectroscopy and theoretical approaches. These studies have provided insights into the stable low-energy conformations of L-Thymidine complexes and have compared these to the D-enantiomer. The research supports the robust methodology used for structural characterization and provides a deeper understanding of the intrinsic properties of L-Thymidine .

Chemical Reactions Analysis

L-Thymidine's chemical reactivity, particularly in the context of its phosphorylation by viral enzymes, has been a key area of study. It has been found that HSV1 TK can phosphorylate L-Thymidine to its monophosphate form with efficiency comparable to the natural D-enantiomer. This phosphorylation is crucial for the antiviral activity of L-Thymidine, as it leads to the reduction of viral multiplication in infected cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of L-Thymidine and its analogs are closely related to their biological activities. For instance, the antineoplastic agents synthesized from L-Thymidine analogs have shown varying degrees of biological activity, which is not always correlated with their alkylating or carbamoylating activities. This suggests that the physical and chemical properties of these compounds play a significant role in their effectiveness as antitumor agents . Similarly, the gas-phase conformers of L-Thymidine have been studied, revealing the importance of understanding the physical properties of these molecules for their application in drug design .

Aplicaciones Científicas De Investigación

-

Nucleic Acid Synthesis

- Summary of Application : L-Thymidine is used in the synthesis of nucleic acids, which are the building blocks of DNA .

- Methods of Application : L-Thymidine is incorporated into the DNA during the synthesis process. The specific technical details or parameters would depend on the exact experimental setup and the objectives of the research .

- Results or Outcomes : The use of L-Thymidine in nucleic acid synthesis is a fundamental aspect of molecular biology research. It enables the study of DNA structure and function, and supports various applications in genetic engineering .

-

Pathways of Thymidine Hypermodification

- Summary of Application : L-Thymidine is used in research studying the pathways of thymidine hypermodification .

- Methods of Application : This research involves studying the DNAs of bacterial viruses, which contain diverse, chemically complex modifications to thymidine. The methods involve the post-replicative modification of 5-hydroxymethyluridine (5-hmdU) and the use of various enzyme classes .

- Results or Outcomes : The research found that thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU. These findings suggest that genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses .

-

Tracking Cell Proliferation

- Summary of Application : Thymidine analogues like EdU (5-ethynyl-2’-deoxyuridine), which are related to L-Thymidine, are used for tracking cell proliferation in various fields including stem cell research, cancer biology, and parasitology .

- Methods of Application : EdU is incorporated into DNA during replication, and can be detected using a bio-orthogonal reaction, allowing researchers to track cell proliferation .

- Results or Outcomes : The use of EdU has expanded the possibilities for experimentation in these fields, providing valuable insights into cell proliferation dynamics .

-

Cell Cycle Parameters Inference

- Summary of Application : L-Thymidine and its analogues are used in methods for inferring cell cycle parameters .

- Methods of Application : Several procedures have been developed to infer cell-cycle time and the duration of the cycle phases, including tritiated thymidine autoradiography and the immunodetection of thymidine analogues after their incorporation into replicating DNA .

- Results or Outcomes : These methods have supplied important insights to reveal the proliferative behavior of different cell types under different experimental contexts. Thymidine analogous labeling has provided knowledge about cell growth kinetics that would never have been obtained by histological methods alone .

-

DNA Hypermodifications

- Summary of Application : L-Thymidine is used in research studying DNA hypermodifications in bacterial viruses .

- Methods of Application : The research involves studying the DNAs of bacterial viruses, which contain diverse, chemically complex modifications to thymidine. The methods involve the post-replicative modification of 5-hydroxymethyluridine (5-hmdU) and the use of various enzyme classes .

- Results or Outcomes : The research found that thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU. These findings suggest that genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses .

Safety And Hazards

Direcciones Futuras

Thymidine nucleotide metabolism has been identified as a critical regulator of human telomere length . This discovery advances our understanding of cellular metabolic pathways required for genomic integrity and suggests potential therapeutic applications in patients with fatal degenerative diseases .

Propiedades

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936337 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Thymidine | |

CAS RN |

16053-52-4, 50-89-5 | |

| Record name | NSC526738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

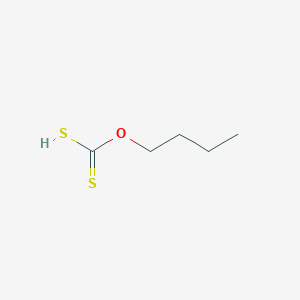

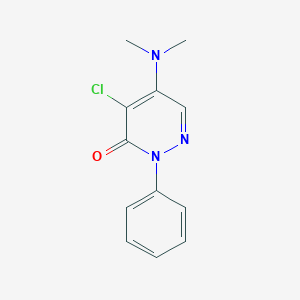

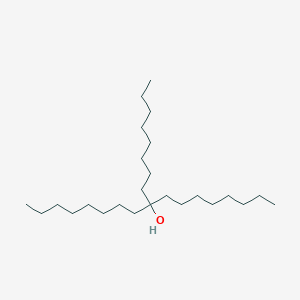

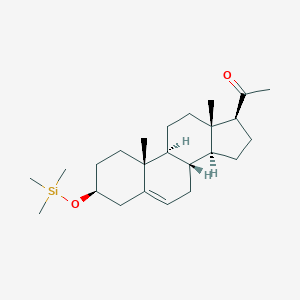

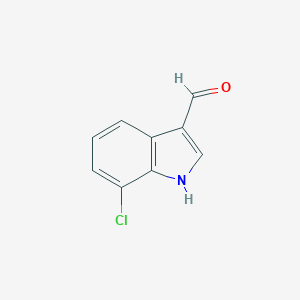

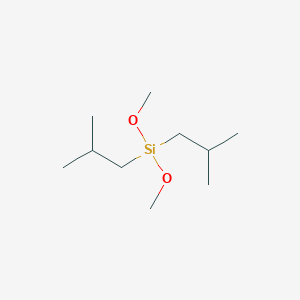

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

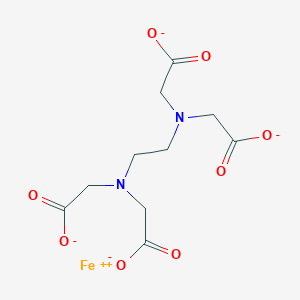

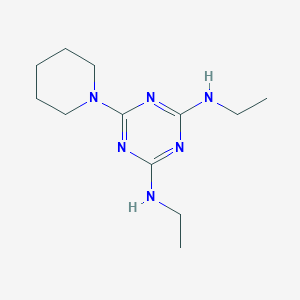

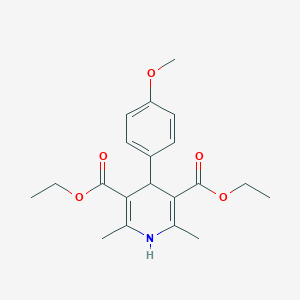

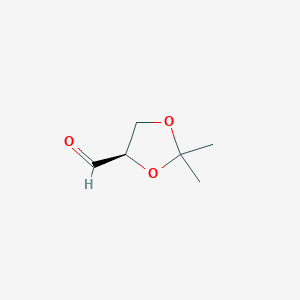

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)

![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)